molecular formula C14H22N2O3 B1669949 Deacyl acebutolol CAS No. 57898-80-3

Deacyl acebutolol

Cat. No. B1669949
CAS RN: 57898-80-3
M. Wt: 266.34 g/mol
InChI Key: DBUJVRULIBQHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacyl acebutolol is a derivative of acebutolol, a cardioselective beta-1 blocker . It is used in the management of hypertension and ventricular premature beats .


Synthesis Analysis

A new chemoenzymatic route has been reported to synthesize acebutolol, a selective β1 adrenergic receptor blocking agent in enantiopure (R and S) forms . The enzymatic kinetic resolution strategy was used to synthesize enantiopure intermediates .


Molecular Structure Analysis

The molecular formula of Deacyl acebutolol is C14H22N2O3 . Its molecular weight is 266.34 g/mol . The IUPAC name is 1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone .

Scientific Research Applications

1. Electrochemical Determination of Acebutolol

  • Summary of Application: This research focuses on the electrochemical determination of Acebutolol (ACE) using a screen printed carbon electrode (SPCE). The SPCE was activated by an electrochemical pretreatment before the determination .
  • Methods of Application: The SPCE was activated by an electrochemical pretreatment. This pretreatment creates edge plane active sites on the SPCE surface and also creates electrochemically active functional groups .
  • Results or Outcomes: The activated SPCE revealed better electrochemical performance when compared with SPCE. It showed good sensitivity (1.02 μA μM-1 cm-2), a linear range (0.01 to 200 μM), and a low limit of detection (0.006 μM). It also showed significant anti-interference properties in suspected interfering compounds .

2. Surface Sulfuration of Antimony Oxide

  • Summary of Application: This research enhances the electrochemical determination of Acebutolol in biomedical samples through the surface sulfuration of antimony oxide .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the search results .

3. Aqueous Chlorination of Acebutolol

  • Summary of Application: This research investigated the reaction kinetics and the transformation by-products of acebutolol during aqueous chlorination .
  • Methods of Application: The study involved the chlorination of acebutolol in an aqueous environment. The reaction kinetics were studied, and the transformation by-products were identified .
  • Results or Outcomes: The study found that the degradation of acebutolol by free available chlorine was highly pH dependent. When the pH increased from 6 to 8, the rate constant for the reaction between acebutolol and free available chlorine increased .

4. Drug Repurposing

  • Summary of Application: This research suggested that Acebutolol may increase Bone Mineral Density (BMD), which could be beneficial for the treatment of osteoporosis .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the search results .

5. Management of Hypertension

  • Summary of Application: Acebutolol is used alone or together with other medicines (such as hydrochlorothiazide) to treat high blood pressure (hypertension) .
  • Results or Outcomes: High blood pressure adds to the workload of the heart and arteries. If it continues for a long time, the heart and arteries may not function properly .

6. Management of Chronic Stable Angina Pectoris

  • Summary of Application: Acebutolol is used for the management of chronic stable angina pectoris .
  • Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the search results .

properties

IUPAC Name

1-[5-amino-2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-9(2)16-7-12(18)8-19-14-5-4-11(15)6-13(14)10(3)17/h4-6,9,12,16,18H,7-8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUJVRULIBQHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)N)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10992866
Record name 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacyl acebutolol

CAS RN

57898-80-3, 72143-02-3
Record name Deacyl acebutolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057898803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(5-amino-2-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072143023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Amino-2-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10992866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACYL ACEBUTOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JZ6BC3K11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Deacyl acebutolol
Reactant of Route 2
Reactant of Route 2
Deacyl acebutolol
Reactant of Route 3
Deacyl acebutolol
Reactant of Route 4
Reactant of Route 4
Deacyl acebutolol
Reactant of Route 5
Reactant of Route 5
Deacyl acebutolol
Reactant of Route 6
Deacyl acebutolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.